5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(4-fluorobenzyl)furan-2-carboxamide
Description
This compound is a furan-2-carboxamide derivative featuring a sulfamoyl group substituted with cyclopropyl and furan-2-ylmethyl moieties, along with a 4-fluorobenzyl substituent. Its molecular complexity arises from the dual substitution on the sulfamoyl group and the incorporation of fluorinated aromatic systems, which are common in medicinal chemistry for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S/c21-15-5-3-14(4-6-15)12-22-20(24)18-9-10-19(28-18)29(25,26)23(16-7-8-16)13-17-2-1-11-27-17/h1-6,9-11,16H,7-8,12-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACANAWXFHFNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CO2)S(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and hypothetical pharmacological properties of the target compound compared to analogues identified in the evidence:
Key Observations:
Sulfamoyl vs.
Fluorinated vs. Chlorinated Aromatics : The 4-fluorobenzyl group in the target compound may offer better metabolic stability compared to the 2-chlorophenyl substituent in , as fluorine is less prone to forming reactive metabolites.
Complexity and Bioactivity : The target’s dual substitution on the sulfamoyl group introduces steric bulk, which could affect binding to flat active sites (e.g., kinases) compared to less complex analogues like .
Research Findings (Hypothetical):
- Solubility: The sulfamoyl group in the target compound likely improves aqueous solubility relative to the non-sulfonamide analogue , though the cyclopropyl group may counterbalance this by increasing hydrophobicity.
- Synthetic Accessibility : The target compound’s synthesis would require multi-step functionalization of the sulfamoyl group, making it more challenging than the straightforward carboxamide in .
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